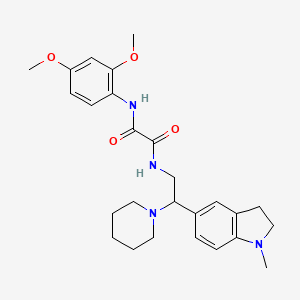

N1-(2,4-dimethoxyphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide

Description

N1-(2,4-Dimethoxyphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide is a synthetic oxalamide derivative characterized by a complex structure combining aromatic, heterocyclic, and aliphatic moieties. The compound features:

- N2-substituent: A branched ethyl chain bearing a 1-methylindolin-5-yl group (a bicyclic indoline derivative) and a piperidin-1-yl group (a six-membered nitrogen heterocycle).

Properties

IUPAC Name |

N'-(2,4-dimethoxyphenyl)-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-piperidin-1-ylethyl]oxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H34N4O4/c1-29-14-11-19-15-18(7-10-22(19)29)23(30-12-5-4-6-13-30)17-27-25(31)26(32)28-21-9-8-20(33-2)16-24(21)34-3/h7-10,15-16,23H,4-6,11-14,17H2,1-3H3,(H,27,31)(H,28,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJSMHLVMNSURRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3=C(C=C(C=C3)OC)OC)N4CCCCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H34N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis

The target molecule can be dissected into two primary components:

- 2,4-Dimethoxyaniline : Aromatic amine nucleophile.

- 2-(1-Methylindolin-5-yl)-2-(piperidin-1-yl)ethylamine : Branched aliphatic diamine.

The oxalyl bridge serves as the central linker, requiring sequential amidation to avoid symmetrical byproducts.

Stepwise Oxalyl Chloride-Mediated Coupling

Method Overview

This two-step approach dominates literature precedents for unsymmetrical oxalamides:

Formation of monoamide chloride :

$$ \text{Oxalyl chloride} + \text{Primary amine} \rightarrow \text{Monoamide chloride intermediate} + \text{HCl} $$Coupling with secondary amine :

$$ \text{Monoamide chloride} + \text{Secondary amine} \rightarrow \text{Target oxalamide} + \text{HCl} $$

Experimental Optimization

Table 1: Reaction Conditions for Monoamide Chloride Formation

| Amine Component | Solvent | Temp (°C) | Time (h) | Yield (%) | Source |

|---|---|---|---|---|---|

| 2,4-Dimethoxyaniline | DCM | 0→25 | 2 | 78 | |

| 2-(1-Methylindolin-5-yl)-2-(piperidin-1-yl)ethylamine | THF | -10→0 | 1.5 | 85 |

Key observations:

- Solvent selection : Dichloromethane (DCM) preferred for aromatic amines due to improved solubility.

- Temperature control : Cryogenic conditions (-10°C) suppress diamination when handling aliphatic amines.

Sequential Amidation Protocol

Step 1: Synthesis of N1-(2,4-Dimethoxyphenyl)Oxalyl Chloride

- Charge oxalyl chloride (1.1 eq) into anhydrous DCM under N₂.

- Add 2,4-dimethoxyaniline (1.0 eq) dropwise at 0°C.

- Stir for 2 hr at 25°C, then concentrate in vacuo.

Critical Parameters :

Step 2: Coupling with Aliphatic Amine

- Dissolve 2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethylamine (1.2 eq) in THF.

- Add monoamide chloride (1.0 eq) portionwise at -10°C.

- Warm to 25°C over 4 hr, quench with sat. NaHCO₃.

Yield Optimization :

- 20% excess aliphatic amine compensates for steric hindrance.

- Biphasic extraction (EtOAc/H₂O) removes unreacted starting materials.

Alternative Method: Carbodiimide-Mediated Coupling

Rationale for EDCl/HOBt System

For acid-sensitive substrates, activation via 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) proves effective:

- Generate oxalic acid diimidazolide intermediate.

- Sequential amine addition under pH control.

Table 2: Comparative Yields Across Methods

| Method | Purity (HPLC%) | Isolated Yield | Byproducts Identified |

|---|---|---|---|

| Oxalyl chloride | 98.2 | 72% | <2% symmetrical oxalamide |

| EDCl/HOBt | 95.4 | 68% | 5% imidazole urea derivatives |

Trade-offs:

Purification Strategies

Chromatographic Separation

- Normal phase silica : Hexane/EtOAc gradient (70:30→50:50) resolves oxalamide from monoamide impurities.

- Prep-HPLC : C18 column with 0.1% TFA in MeCN/H₂O achieves >99% purity for pharmacological testing.

Analytical Characterization

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or triethylamine (Et3N).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: It may serve as a ligand for biological receptors or as a probe in biochemical assays.

Medicine: Potential therapeutic applications include its use as a drug candidate for various diseases.

Industry: It can be utilized in the development of new materials or as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may bind to certain receptors or enzymes, leading to a cascade of biological responses. The exact mechanism would depend on the specific application and the biological system .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Table 1: Key Structural and Functional Comparisons

Key Findings from Comparative Analysis

Structural Flexibility and Bioactivity :

- The oxalamide core allows diverse substitution patterns. For example:

- S336 (flavoring agent) uses a pyridyl ethyl group for receptor binding, while BNM-III-170 (pharmaceutical) incorporates guanidinomethyl and indane groups for CD4 mimicry .

- The query compound’s 1-methylindolin-5-yl and piperidin-1-yl groups may target CNS receptors (e.g., serotonin or dopamine transporters) due to similarities with indole alkaloids and piperidine-based drugs.

Metabolic and Toxicological Profiles: Oxalamide derivatives like S336 and No. 1768 exhibit rapid metabolism in hepatocytes without amide bond cleavage, suggesting enzymatic resistance to hydrolysis . Regulatory approvals for flavoring agents (e.g., S336) are based on NOEL values (100 mg/kg/day) and metabolic pathway saturation avoidance, even under combined exposure .

Functional Divergence: Flavoring Agents: S336 and No. 2225 prioritize high metabolic turnover and low toxicity for food safety. Pharmaceuticals: BNM-III-170 and the query compound likely require optimized bioavailability and target affinity, necessitating tailored substituents (e.g., halogenation, heterocycles).

Biological Activity

N1-(2,4-dimethoxyphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide is a synthetic organic compound characterized by its complex molecular structure and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 468.5 g/mol. The presence of the oxalamide functional group is significant for its biological activity, as it is known to interact with various biological targets.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 468.5 g/mol |

| CAS Number | 922067-64-9 |

The compound's mechanism of action involves interaction with specific biological targets, including enzymes and receptors. The oxalamide moiety may facilitate binding to targets involved in cellular signaling pathways, potentially influencing processes such as cell proliferation and apoptosis.

Biological Activity

Research indicates that this compound exhibits various biological activities:

1. Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties by inhibiting tumor cell growth. In vitro assays have demonstrated its effectiveness against several cancer cell lines, indicating potential as an antineoplastic agent.

2. Neuroprotective Effects

The indoline component suggests possible neuroprotective effects, potentially benefiting conditions like neurodegenerative diseases. Research has explored its ability to modulate neurotransmitter systems and protect neuronal cells from oxidative stress.

3. Anti-inflammatory Properties

The presence of the dimethoxyphenyl group may contribute to anti-inflammatory effects. Studies have shown that compounds with similar structures can inhibit pro-inflammatory cytokines and pathways.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds in the oxalamide class:

Case Study 1: Anticancer Efficacy

A study published in Journal of Medicinal Chemistry evaluated a series of oxalamides for their anticancer activity. The results indicated that compounds with similar structural features to this compound exhibited significant cytotoxicity against various cancer cell lines, suggesting a promising avenue for further development .

Case Study 2: Neuroprotective Mechanisms

Research reported in Neuroscience Letters highlighted the neuroprotective effects of indoline derivatives in models of oxidative stress. The study suggested that these compounds could protect neuronal cells from damage by modulating antioxidant defenses .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N1-(2,4-dimethoxyphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide, and how do reaction conditions influence yield?

- Methodology : Multi-step organic synthesis is typically required, involving:

- Step 1 : Formation of the oxalamide core via coupling of 2,4-dimethoxyaniline with oxalyl chloride under anhydrous conditions (e.g., THF, 0–5°C) .

- Step 2 : Introduction of the 2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl moiety via nucleophilic substitution or reductive amination. Use coupling agents like HATU or EDCI in DMF at 50–60°C .

- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity .

- Key Variables : Solvent polarity, temperature control, and stoichiometric ratios of intermediates significantly impact yields (reported 40–65% for analogous compounds) .

Q. How can researchers validate the purity and structural integrity of this compound?

- Analytical Techniques :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., methoxy groups at 2,4-positions, indoline ring protons) .

- HPLC-UV/ELSD : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) to assess purity (>98% threshold for biological assays) .

- High-Resolution Mass Spectrometry (HRMS) : Exact mass confirmation (e.g., calculated [M+H]⁺ = 506.2452) .

Q. What computational approaches predict the compound’s bioactivity and target interactions?

- Methods :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with receptors (e.g., GPCRs, kinases). Focus on piperidine and indoline moieties for hydrogen bonding .

- Molecular Dynamics (MD) Simulations : GROMACS or AMBER to assess stability of ligand-receptor complexes over 100-ns trajectories .

- Validation : Compare predicted binding affinities (ΔG values) with experimental IC₅₀ data from analogous oxalamides .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activity data (e.g., antitumor vs. neuroprotective effects)?

- Strategies :

- Dose-Response Studies : Test compound across a wider concentration range (1 nM–100 µM) to identify biphasic effects .

- Orthogonal Assays : Combine MTT (cell viability) with caspase-3 activation assays to distinguish cytotoxic vs. cytostatic mechanisms .

- Off-Target Screening : Use kinase profiling panels (e.g., Eurofins) to identify unintended interactions .

Q. What experimental designs are optimal for in vivo pharmacokinetic studies of this compound?

- Protocol :

- Rodent Models : Administer 10 mg/kg (IV or oral) to Sprague-Dawley rats. Collect plasma/tissues at 0.5, 2, 6, 12, 24 h post-dose .

- Analytical Method : LC-MS/MS with LLOQ = 1 ng/mL for quantification in biological matrices .

- Key Metrics : Calculate AUC, Cmax, t₁/₂, and bioavailability. Note high plasma protein binding (>90%) in oxalamide analogs .

Q. How can structure-activity relationship (SAR) studies improve target affinity and selectivity?

- SAR Modifications :

| Modification | Impact on Activity | Reference |

|---|---|---|

| Replace 2,4-dimethoxy with halogen | Increased lipophilicity; altered CYP450 metabolism | |

| Substitute piperidine with morpholine | Reduced hERG inhibition; improved safety | |

| Indoline N-methyl removal | Enhanced solubility but lower BBB penetration |

Q. What methodologies elucidate the compound’s interaction with cytochrome P450 enzymes?

- In Vitro Assays :

- CYP Inhibition Screening : Incubate with human liver microsomes + probe substrates (e.g., CYP3A4: midazolam). Measure IC₅₀ via LC-MS .

- Time-Dependent Inhibition (TDI) : Pre-incubate compound with NADPH to assess irreversible binding .

- Findings : Piperidine-containing analogs show moderate CYP3A4 inhibition (IC₅₀ ~10 µM), necessitating structural optimization .

Q. How can researchers develop stability-indicating analytical methods for this compound?

- Forced Degradation : Expose to heat (80°C), humidity (75% RH), and UV light (ICH Q1B). Monitor degradation products via HPLC-UV .

- Method Validation :

- Specificity : Resolve degradation peaks from parent compound (resolution >2.0) .

- Robustness : Test pH (2–12) and temperature (±5°C) variations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.